molecular formula C20H23ClN2O B5143927 N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide

N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide

Cat. No. B5143927
M. Wt: 342.9 g/mol
InChI Key: XMHZFVYQHIEQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has since been extensively studied for its potential applications in the field of neuroscience.

Mechanism of Action

N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide acts as a dopamine uptake inhibitor by binding to the dopamine transporter (DAT) and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in the extracellular levels of dopamine, which can have various effects on the brain and behavior. Additionally, N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide has been shown to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
The effects of N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide on the brain and behavior are complex and depend on various factors, including the dose, route of administration, and duration of exposure. In general, N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide has been shown to increase locomotor activity and induce stereotypic behaviors in animals. It has also been shown to have reinforcing properties, which means that it can lead to drug-seeking behavior in animals. Additionally, N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide has been shown to have neurotoxic effects on dopaminergic neurons in the brain, which can lead to long-term changes in behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide as a research tool is its potency as a dopamine uptake inhibitor. This property allows researchers to manipulate dopamine neurotransmission in a precise and controlled manner, which can be useful for studying the role of dopamine in various neurological disorders. However, the neurotoxic effects of N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide on dopaminergic neurons can be a limitation for certain types of experiments, as it can lead to long-term changes in behavior that may not be relevant to the disorder being studied.

Future Directions

There are several directions for future research on N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is the development of more selective dopamine uptake inhibitors that do not have the neurotoxic effects of N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide. Another area of interest is the study of the long-term effects of N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide on behavior and brain function, as well as the potential use of N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide as a research tool in the study of addiction and other psychiatric disorders. Additionally, the development of new synthesis methods for N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide and related compounds could lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 4-chlorobenzyl chloride. The final product is obtained through the reaction of the intermediate with benzylamine. The purity and yield of the final product can be improved through various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a potent dopamine uptake inhibitor, which means that it can increase the levels of dopamine in the brain. This property has led to its use as a research tool in the study of dopamine neurotransmission and its role in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c21-19-8-6-17(7-9-19)15-23-12-10-18(11-13-23)20(24)22-14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHZFVYQHIEQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-chlorobenzyl)piperidine-4-carboxamide

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